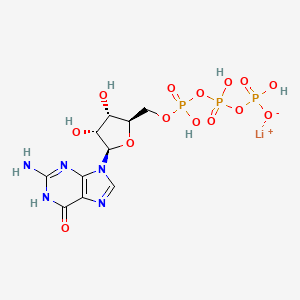

Trilithium guanosine triphosphate

説明

特性

CAS番号 |

85737-04-8 |

|---|---|

分子式 |

C10H13Li3N5O14P3 |

分子量 |

541.1 g/mol |

IUPAC名 |

trilithium;[[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate;hydron |

InChI |

InChI=1S/C10H16N5O14P3.3Li/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(27-9)1-26-31(22,23)29-32(24,25)28-30(19,20)21;;;/h2-3,5-6,9,16-17H,1H2,(H,22,23)(H,24,25)(H2,19,20,21)(H3,11,13,14,18);;;/q;3*+1/p-3/t3-,5-,6-,9-;;;/m1.../s1 |

InChIキー |

LNEDMQYFAMSUDD-CYCLDIHTSA-K |

異性体SMILES |

[Li+].[Li+].[Li+].C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O)O)N=C(NC2=O)N |

正規SMILES |

[Li+].[Li+].[Li+].C1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O)O)N=C(NC2=O)N |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Lithium guanosine triphosphate; |

製品の起源 |

United States |

Foundational & Exploratory

What are the biochemical properties of Trilithium guanosine triphosphate?

This technical guide details the biochemical and physicochemical properties of Trilithium Guanosine Triphosphate (Li₃-GTP) , a critical raw material in the manufacturing of mRNA therapeutics and a fundamental reagent in enzymology.[1][2][3]

High-Fidelity Reagents for mRNA Therapeutics & Enzymology [1][2][3]

Executive Summary

This compound (Li₃-GTP) is the lithium salt form of the ribonucleotide GTP.[1][2][3] While functionally identical to its sodium-salt counterparts in biological signaling, the trilithium formulation is engineered for superior stability, solubility, and process compatibility in in vitro transcription (IVT) workflows.[1][2][3]

For drug development professionals—specifically in the mRNA vaccine and therapeutic space—Li₃-GTP represents a strategic choice over sodium salts (Na-GTP) due to Lithium’s favorable thermodynamics with phosphate groups, reduced inhibition of T7 RNA Polymerase, and enhanced efficiency during downstream RNA precipitation.[1][2][3]

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]

Molecular Specifications

-

IUPAC Name: Guanosine 5'-(tetrahydrogen triphosphate), trilithium salt[1][2][3]

-

Chemical Formula:

[1][2][3] -

Molecular Weight: ~541.1 g/mol (Anhydrous basis; varies with hydration)[1][2][3]

-

Appearance: White crystalline powder or clear, colorless aqueous solution (typically 100 mM, pH 7.0).[1][2][3]

Structural Visualization

The following diagram illustrates the core guanosine triphosphate structure. In the trilithium form, three Lithium ions (

Figure 1: Structural topology of Li₃-GTP showing ionic coordination sites.[1][2][3]

The "Lithium Advantage" in Thermodynamics

Why use Li₃-GTP over

-

Solubility: Lithium salts of nucleotides generally exhibit higher solubility in ethanol/water mixtures.[1][3] This is critical during LiCl precipitation steps in mRNA manufacturing, where sodium salts might co-precipitate with the RNA, leading to salt contamination.[1][2][3]

-

Enzymatic Efficiency: High concentrations of

can inhibit T7 RNA Polymerase activity.[1][3] -

Stability: The

ion has a high charge density but a larger hydration shell than

Comparative Data: Stability at -20°C (6 Months)

| Property | Li₃-GTP (100mM) | Na₃-GTP (100mM) | Impact |

|---|---|---|---|

| Hydrolysis Rate | < 2% degradation | ~5% degradation | Li₃ form retains higher purity for critical IVT.[1][2][3] |

| pH Drift | Stable (Buffered pH 7.0) | Prone to slight acidification | pH stability protects the

Biochemical Mechanism & Signaling[3][4][5][8][9]

Role in mRNA Synthesis (IVT)

In the context of drug development, Li₃-GTP is a substrate for bacteriophage RNA polymerases (T7, T3, SP6).[1][2][3]

-

Initiation: GTP is often the initiating nucleotide (+1 position), requiring high concentrations for efficient promoter clearance.[1][2]

-

Elongation: It is incorporated into the nascent RNA chain complementary to Cytosine (C) residues in the DNA template.[1][2]

-

Capping: It competes with Cap analogs (e.g., ARCA) if not carefully balanced.[1][2][3]

G-Protein Signaling (Pharmacology)

While Li₃-GTP is a reagent, endogenous GTP drives signal transduction.[1][2]

-

Mechanism: GTP binds to G-protein

-subunits, inducing a conformational change that releases the -

Termination: Intrinsic GTPase activity hydrolyzes GTP to GDP, resetting the switch.[1][2][3]

-

Relevance: Non-hydrolyzable analogs (e.g., GTP

S) are often used alongside Li₃-GTP in assays to freeze G-proteins in the "active" state for structural studies.[1][2]

Applications in Drug Development[1][2]

mRNA Vaccine Manufacturing

The primary industrial application of Li₃-GTP is the production of mRNA drug substance.[1][2]

-

Requirement: Purity > 99% (HPLC) to prevent abortive transcripts.

-

Workflow:

High-Throughput Screening (HTS)

In kinase and GTPase assays, Li₃-GTP is used as the energy donor.[1][2] Its superior stability ensures that the background signal (from spontaneous hydrolysis) remains low, improving the Z-factor of the assay.[1][2][3]

Experimental Protocols

Protocol: High-Yield IVT Reaction Setup

Standard Operating Procedure for 20 µL Reaction

Reagents:

-

T7 RNA Polymerase Mix: 2 µL[1]

Method:

-

Thaw: Thaw Li₃-GTP on ice. Do not vortex vigorously; pulse spin only.

-

Assembly: Assemble reaction at Room Temperature (RT) to prevent spermidine precipitation (common in IVT buffers).

-

Incubation: Incubate at 37°C for 2–4 hours.

-

DNase Treatment: Add DNase I to degrade template.[1]

-

Purification: Proceed to LiCl precipitation.

Quality Control: HPLC Analysis of Nucleotide Purity

To verify the integrity of Li₃-GTP before critical manufacturing runs:

-

Column: Anion Exchange (e.g., SAX) or C18 RP with ion-pairing agent.[1][2]

-

Mobile Phase A: 100 mM Phosphate Buffer, pH 6.0.

-

Acceptance Criteria: Peak Area of GTP > 99.0%; GDP < 0.5%.[1]

Workflow Visualization: IVT & QC

The following diagram outlines the critical path for using Li₃-GTP in mRNA synthesis.

Figure 2: Critical path workflow for Li₃-GTP in mRNA drug substance manufacturing.

References

-

Sigma-Aldrich. Guanosine 5′-triphosphate lithium salt, ≥95% (HPLC).[1][2][3] Product Specification. Link

-

PubChem. GTP Lithium Salt (Compound Summary). National Library of Medicine.[1][3] Link

-

Thermo Fisher Scientific. NTP Set, Tris buffered (100 mM). (Comparative reference for salt forms). Link

-

Jena Bioscience. GTP - Solution (Sodium Salt).[1][2][3] (Stability comparison data). Link

-

New England Biolabs (NEB). HiScribe™ T7 High Yield RNA Synthesis Kit Protocol.[1][2][3] (Standard IVT methodology). Link

Sources

Technical Deep Dive: Trilithium Guanosine Triphosphate (Li₃-GTP) in G-Protein Signaling

[1]

Executive Summary

Trilithium Guanosine Triphosphate (Li₃-GTP) is the high-purity, lithium-salt formulation of the essential cellular activator Guanosine-5'-triphosphate (GTP).[1] While the guanine nucleotide moiety drives the canonical G-protein signaling cycle, the selection of the trilithium counter-ion is a deliberate technical choice in experimental pharmacology.

Unlike sodium (

Molecular Mechanism of Action[1][2][3]

The mechanism of action for Li₃-GTP is bipartite: the GTP moiety functions as the molecular switch, while the Lithium (

The Canonical GTPase Switch Cycle

The core mechanism relies on the high-energy triphosphate bond. Upon binding to the G

-

Nucleotide Exchange (Activation):

-

In the basal state, G

is bound to GDP and tightly associated with G -

Agonist binding to the G-Protein Coupled Receptor (GPCR) triggers a conformational change in the receptor, which acts as a Guanine Nucleotide Exchange Factor (GEF).[1]

-

The G

subunit releases GDP and binds Li₃-GTP (due to high intracellular [GTP]/[GDP] ratio).[1]

-

-

Conformational "Spring Loading":

-

Subunit Dissociation & Signaling:

-

Termination (Hydrolysis):

The "Lithium Advantage" in Signal Transduction Assays

In drug development and biochemical characterization, the salt form of GTP is critical.

-

The Sodium Problem: Sodium ions (

) bind to a conserved allosteric pocket on many Class A GPCRs (near the Asp residue in TM2).[1] This binding stabilizes the inactive state of the receptor, reducing basal activity and agonist potency. Using Sodium-GTP ( -

The Lithium Solution: Lithium does not bind this allosteric pocket with the same affinity. Therefore, Li₃-GTP allows researchers to saturate G-proteins with GTP without introducing the inhibitory allosteric effect of sodium, preserving the receptor's native constitutive activity and agonist sensitivity.[1]

Visualizing the Signaling Pathway

The following diagram illustrates the G-protein activation cycle, highlighting the specific entry point of Li₃-GTP and the dissociation of the heterotrimer.

Figure 1: The G-Protein Activation Cycle driven by Li₃-GTP.[1] Note the dissociation of Gα and Gβγ upon GTP binding.

Comparative Analysis: Salt Forms in Signaling Assays

The choice of GTP salt form significantly impacts assay sensitivity, particularly for constitutively active receptors or inverse agonist screening.[1]

| Feature | Sodium GTP ( | Trilithium GTP ( | Tris-GTP |

| Solubility (Aq) | High | High (>50 mM) | Moderate |

| GPCR Allostery | Inhibitory: | Neutral: Minimal allosteric effect on GPCRs.[1] | Neutral |

| G-Protein Coupling | Reduced basal coupling due to receptor inactivation.[1] | Preserved: Allows detection of high basal activity.[1] | Preserved |

| Primary Use Case | Standard assays where basal noise reduction is desired.[1] | Constitutive activity studies, Inverse agonist screening. | Crystallography, pH-sensitive assays.[1] |

| Stability | High | High (Resistant to rapid oxidation) | Moderate |

Experimental Protocol: High-Sensitivity GTPase Assay

This protocol utilizes Li₃-GTP to measure the intrinsic GTPase activity of G

Materials

-

Buffer A: 20 mM HEPES (pH 7.4), 100 mM NaCl (Optional - omit for Li-specific assays), 10 mM

, 1 mM DTT. -

Substrate: 10

M Li₃-GTP (spiked with [ -

Protein: Purified G-protein membranes or reconstituted GPCR-G protein complexes.[1]

Workflow

-

Preparation: Thaw Li₃-GTP on ice. Dilute to 2x working concentration in Buffer A.[1]

-

Note: Avoid freeze-thaw cycles; aliquot Li₃-GTP into single-use volumes.

-

-

Equilibration: Incubate membrane preparation (5-10

g protein) with test compounds (Agonist/Antagonist) for 15 min at 30°C. -

Initiation: Add Li₃-GTP solution to start the reaction. Total volume: 50

L.[1] -

Incubation: Incubate for 20–40 minutes at 30°C.

-

Mechanistic Check: The G

subunit binds Li₃-GTP, hydrolyzes it to GDP, and releases inorganic phosphate (

-

-

Termination: Stop reaction by adding 900

L of activated charcoal slurry (5% w/v in 20 mM phosphoric acid).-

Principle: Charcoal adsorbs unhydrolyzed nucleotides (GTP/GDP), leaving free

in the supernatant.[1]

-

-

Quantification: Centrifuge at 12,000 x g for 5 min. Count the supernatant via Liquid Scintillation.[1]

Self-Validating Control System

-

Positive Control: Use

(Aluminum Fluoride).[1] It mimics the -

Negative Control: Add excess unlabeled GTP

S (non-hydrolyzable analog).[1] This should reduce the signal to background levels, confirming specificity.[1]

Visualization of Experimental Workflow

Figure 2: Step-by-step workflow for the Li₃-GTPase hydrolysis assay.

References

-

Harrison, C., & Traynor, J. R. (2003). The [35S]GTPgammaS binding assay: approaches and applications in pharmacology.[1] Life Sciences, 74(4), 489–508.[1] Link

-

Strange, P. G. (2010). Use of the GTPgammaS binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors.[1] British Journal of Pharmacology, 161(6), 1238–1249.[1] Link[1]

-

Katada, T., et al. (1984). The inhibitory guanine nucleotide-binding regulatory component of adenylate cyclase.[1] Properties and function of the purified protein. Journal of Biological Chemistry, 259(6), 3586-3595.[1] Link

-

Sigma-Aldrich. Guanosine 5′-triphosphate lithium salt Product Information. Link[1]

-

Cayman Chemical. Guanosine 5'-[γ-thio]triphosphate (lithium salt) Product Sheet. Link

The chemical structure and synthesis of Trilithium guanosine triphosphate

Technical Guide: Structure and Synthesis of Trilithium Guanosine Triphosphate ( -GTP)

Molecular Architecture & Stoichiometry

Chemical Structure

The core molecule consists of a guanine nucleobase attached to a ribose sugar via a

-

Formula:

(at neutral pH)

Lithium Coordination and Stoichiometry

The "Trilithium" designation is pH-dependent. The triphosphate chain contains four ionizable protons with the following approximate

- (Gamma phosphate)[1][2]

- (Beta phosphate)[1][2]

- (Alpha phosphate)[1][2]

- (Secondary ionization of Gamma phosphate)[1][2]

At the physiological pH of IVT reactions (pH 7.5–8.0), the triphosphate backbone carries a net charge of -3 to -4.[1][2] The

Synthesis & Manufacturing Protocol

High-purity

Phase I: Enzymatic Synthesis of GTP (Ammonium/Sodium Form)

Rationale: Chemical phosphorylation (e.g.,

Reagents:

Workflow:

-

Reaction: Incubate GMP (50 mM) with PEP (110 mM) and enzymes in Tris-HCl buffer (

) containing -

Monitoring: Track conversion via HPLC (Anion Exchange column).

-

Isolation: The crude product is typically captured on a strong anion exchanger (e.g., Q-Sepharose) and eluted with an ammonium bicarbonate gradient.[1][2] This yields GTP-Ammonium salt .[1][2]

Phase II: Lithium Conversion (Ion Exchange)

This is the critical step to generate the Trilithium form.

Principle: Strong Acid Cation (SAC) exchange resin is used to swap

Materials:

Protocol:

-

Resin Preparation: Pack column with Dowex 50W. Wash with 3 Column Volumes (CV) of 1M

to convert resin to -

Equilibration: Wash with water until effluent pH is neutral (pH 7.0).

-

Loading: Dissolve GTP-Ammonium/Sodium salt in water (approx. 100 mg/mL). Load onto the column at a flow rate of 1 mL/min.

-

Elution: Elute with water. The

ions on the resin displace the counterions on the GTP. -

pH Adjustment: Collect the acidic effluent (GTP free acid/partial Li salt). Immediately adjust pH to 7.5 using 1M

solution. Note: Precise titration to pH 7.5 ensures the "Trilithium" stoichiometry. -

Concentration: Lyophilize or concentrate via Tangential Flow Filtration (TFF) to 100 mM.

Visualization of Synthesis Workflow

Caption: Workflow for the enzymatic production and lithiation of Guanosine Triphosphate.

Quality Control & Characterization

Trustworthiness in reagent manufacturing requires rigorous QC.

HPLC Analysis (Purity)

-

Column: SAX (Strong Anion Exchange) or C18 with ion-pairing agent (Tetrabutylammonium phosphate).[1][2]

-

Mobile Phase: Phosphate buffer gradient.

-

Specification: >99% purity (Area %). Impurities like GDP and GMP must be <0.5% to prevent "abortive initiation" in IVT.

31P-NMR (Identity)

Phosphorus NMR is the gold standard for confirming the triphosphate integrity.[1][2]

- -Phosphate: Doublet at ~ -5 to -10 ppm.[1][2]

- -Phosphate: Doublet at ~ -10 to -12 ppm.[1][2]

- -Phosphate: Triplet at ~ -20 to -23 ppm.[1][2]

-

Note: The chemical shift is sensitive to the

counterion and pH.

Lithium Content[5][6]

Application Note: Why Lithium?

The choice of

| Feature | Sodium Salt ( | Lithium Salt ( | Impact on mRNA Workflow |

| Ethanol Solubility | Low | High | |

| Melting Temp ( | Standard | Lower Stability | |

| IVT Efficiency | High | High |

The Solubility Mechanism

In the presence of ethanol (used to precipitate mRNA), sodium ions (

Caption: Mechanistic advantage of Lithium salts in separating mRNA from excess nucleotides.[1][2]

References

-

Burgess, K., & Cook, D. (2000).[1][2] Syntheses of Nucleoside Triphosphates.[4][5][6] Chemical Reviews, 100(6), 2047–2060.[1][2]

-

Krieg, P. A., & Melton, D. A. (1987).[1][2] In vitro RNA synthesis with SP6 RNA polymerase.[6] Methods in Enzymology, 155, 397-415.[1][2] (Establishes the foundational protocols for IVT using NTPs).

Technical Guide: Trilithium Guanosine Triphosphate (Li₃-GTP) in Signal Transduction & mRNA Therapeutics

[1]

Executive Summary: The Reagent of Choice for High-Fidelity Signaling[1]

This compound (Li₃-GTP) is the high-stability, high-solubility lithium salt form of the essential cellular metabolite Guanosine-5'-triphosphate (GTP).[1] While physiological GTP exists primarily as a magnesium complex (Mg-GTP) within the cytosol, the trilithium salt is the critical exogenous reagent used to drive, study, and manufacture the components of signal transduction pathways in vitro.[1]

Its role is bifurcated into two distinct domains:

-

Direct Signal Transduction Research : Acting as the primary substrate for G-protein activation assays, tubulin polymerization, and kinase studies where sodium ions (Na⁺) may be inhibitory or where high concentrations are required.[1]

-

mRNA Therapeutic Manufacturing : Serving as the superior "building block" for In Vitro Transcription (IVT) reactions due to its enhanced solubility in ethanol/aqueous buffers compared to sodium salts, enabling the high-yield synthesis of mRNA used to modulate cellular signaling (e.g., vaccines, gene therapy).[1]

Chemical & Physical Properties: Why Lithium?

In high-precision signaling assays, the counter-ion matters.[1] Sodium (Na⁺) salts of GTP are prone to precipitation at high concentrations and can interfere with specific enzymatic pockets.[1]

| Property | Trilithium GTP (Li₃-GTP) | Trisodium GTP (Na₃-GTP) | Impact on Signaling Protocols |

| Solubility | Extremely High (>100 mM) | Moderate | Li₃-GTP allows for "super-saturated" reaction mixes required for maximal IVT yield.[1] |

| Ethanol Stability | High | Low (Precipitates easily) | Critical for downstream purification of RNA/proteins without losing the nucleotide substrate.[1] |

| Ionic Interference | Low (Li⁺ is less chaotropic) | Moderate to High | Na⁺ can inhibit certain RNA polymerases and G-protein coupling efficiencies at high molarities.[1] |

| Thermal Stability | Enhanced | Standard | Li₃-GTP maintains integrity longer during heat-intensive activation steps.[1] |

Technical Insight : In G-protein coupled receptor (GPCR) studies, Lithium is known to inhibit Inositol Monophosphatase (IMPase) and Glycogen Synthase Kinase-3 (GSK-3).[1] When using Li₃-GTP in live-cell permeabilization assays, researchers must control for these "off-target" Li⁺ effects, distinguishing them from the GTP-driven signal.[1]

Core Role in Signal Transduction Pathways[1]

The G-Protein Activation Cycle

The fundamental role of GTP is to act as the "molecular switch" for G-Protein Coupled Receptors (GPCRs) and small GTPases (Ras, Rho, Rab).[1] Li₃-GTP is used in vitro to load these proteins, forcing them into an "Active" state for structural analysis or functional assays.[1]

Mechanism:

-

Resting State : Gα subunit is bound to GDP.[1]

-

Exchange : Upon receptor stimulation (or experimental forcing), GDP is released.[1]

-

Loading : Li₃-GTP (providing the GTP moiety) binds to the empty nucleotide pocket.[1]

-

Activation : The Gα-GTP complex undergoes a conformational change, dissociating from Gβγ and triggering downstream effectors (Adenylate Cyclase, PLC).[1]

-

Termination : Intrinsic GTPase activity hydrolyzes GTP to GDP.[1]

Visualization: G-Protein Signaling Cycle

Figure 1: The G-Protein Activation Cycle driven by exogenous Li₃-GTP input.

Protocol: Non-Radioactive GTP Binding Assay

Purpose: To measure the functional activity of purified G-proteins using Li₃-GTP.[1]

Reagents:

-

Purified G-protein (e.g., Ras or Gα subunit).[1]

-

Trilithium GTP (10 mM stock) .

-

Fluorescent Mant-GTP (N-methylanthraniloyl-GTP) analog (often supplied as Li-salt).[1]

-

Assay Buffer: 20 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT.[1]

Workflow:

-

Equilibration : Dilute G-protein to 1 µM in Assay Buffer.

-

Basal Reading : Measure fluorescence (Ex: 360nm, Em: 440nm) to establish baseline.[1]

-

Addition : Inject Li₃-GTP (or Mant-GTP Li-salt) to a final concentration of 10 µM.

-

Kinetic Measurement : Monitor fluorescence increase over 10 minutes. The Li-salt ensures rapid solubilization and prevents micro-precipitation that scatters light.

-

Validation : Add excess unlabeled Li₃-GTP to chase the signal (prove reversibility).

Application in mRNA Therapeutics (The "Indirect" Signal)

In the context of modern drug development, Li₃-GTP is the standard fuel for synthesizing mRNA.[1] This mRNA, once transfected into cells, translates into proteins that drive signal transduction (e.g., Spike protein antigens, Cas9 enzymes, or replacement receptors).[1]

Why Li₃-GTP for IVT? In Vitro Transcription reactions require nucleotide concentrations as high as 10 mM each.[1] Sodium salts often crash out of solution at these molarities, especially when cold. Trilithium GTP remains fully soluble, ensuring the T7 RNA Polymerase has constant substrate availability, maximizing the yield of full-length mRNA.[1]

Visualization: mRNA Synthesis Workflow

Figure 2: The critical role of Li₃-GTP in the manufacturing of therapeutic mRNA.[1]

References

-

National Center for Biotechnology Information (NCBI) . (2023).[1] PubChem Compound Summary for CID 135445729: GTP Lithium Salt. Retrieved from [Link]

-

Harrison, C., & Traynor, J.R. (2003).[1] The [35S]GTPγS binding assay: Approaches and applications in pharmacology. Life Sciences, 74(4), 489-508.[1] (Contextual citation for GTP assay methodology).

Trilithium Guanosine Triphosphate: Stability Architecture & In Vitro Application Guide

[1]

Executive Summary: The Lithium Advantage

In the high-stakes landscape of mRNA synthesis and enzymatic assays, reagent integrity is the silent variable that dictates reproducibility. Trilithium Guanosine-5'-Triphosphate (Li₃-GTP) represents the "Gold Standard" delivery form for high-energy nucleotides, superior to traditional sodium salts in aqueous stability.

While sodium salts of GTP are prone to rapid hydrolysis and pH drift upon reconstitution, Li₃-GTP is thermodynamically stabilized in aqueous solution (pH 7.0), allowing it to remain liquid at -20°C. This eliminates the damaging freeze-thaw crystallization cycles that degrade lyophilized sodium reagents. This guide dissects the physicochemical stability of Li₃-GTP, provides a self-validating HPLC protocol for purity assessment, and outlines best practices for its deployment in in vitro transcription (IVT).

Chemical Stability Architecture

The superior stability of the trilithium form stems from the specific ionic interaction between Lithium (

Why Lithium?

-

Hydration Shell Dynamics: Lithium ions have a high charge density but a large hydration shell. In aqueous solutions at neutral pH,

interacts with the negatively charged phosphate oxygen atoms less aggressively than -

pH Buffering: Commercial Li₃-GTP is supplied as a 100 mM solution buffered at pH 7.0. At this pH, the triphosphate is predominantly in the

and -

Cryostability: The eutectic point of LiCl/water systems is extremely low. 100 mM Li₃-GTP solutions often do not freeze solid at -20°C, or form an amorphous glass rather than a crystalline lattice. This prevents the "concentration effect" seen during freezing of sodium salts, where local acidity spikes in ice channels degrade the nucleotide.

The Degradation Cascade

The primary degradation pathway is the hydrolysis of the

Key Degradation Drivers:

-

Protonation (Acidic pH): Below pH 6.0, the terminal phosphate protonates, making the

-phosphorus more electrophilic and susceptible to water attack. -

Divalent Cations (

): While essential for enzyme activity, -

Temperature: Hydrolysis follows first-order kinetics. At 37°C, degradation is detectable within hours; at 95°C, it is rapid (minutes).

Figure 1: The Hydrolysis Cascade. The conversion of GTP to GDP is the critical failure mode for IVT reactions, as GDP acts as a competitive inhibitor to T7 RNA Polymerase.

Analytical Methodology: Self-Validating HPLC Protocol

Trusting a label is insufficient for critical drug development workflows. The following Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) method separates GTP from its degradation products (GDP, GMP) and is self-validating: the appearance of the GDP peak validates the sensitivity of the system.

Method Parameters[1][2][3][4]

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus C18), 4.6 x 150 mm, 3.5 µm.

-

Mobile Phase A: 10 mM Tetrabutylammonium hydroxide (TBAH), 10 mM

, pH 7.0. -

Mobile Phase B: Acetonitrile (ACN).

-

Detection: UV at 254 nm (Guanine absorption max).

-

Flow Rate: 1.0 mL/min.

-

Temperature: 25°C.

Gradient Profile & Retention

| Time (min) | % Mobile Phase B | Event |

| 0.0 | 5% | Equilibration |

| 15.0 | 35% | Linear Gradient |

| 16.0 | 5% | Re-equilibration |

| 20.0 | 5% | Stop |

Expected Retention Order: GMP (Fastest) < GDP < GTP (Slowest). Note: The hydrophobic ion-pairing agent (TBAH) interacts strongest with the highly charged GTP, retaining it longer.

The "Zero-Hour" Validation

Before starting a high-value IVT campaign, run a "Zero-Hour" check on your Li₃-GTP stock.

-

Pass Criteria: GTP Peak Area > 95%.

-

Fail Criteria: GDP Peak Area > 5%. (GDP is a potent inhibitor of T7 RNA Polymerase).

Figure 2: Analytical Workflow for GTP Purity Assessment. This protocol ensures that only high-integrity reagents are introduced into the reaction vessel.

Best Practices for Storage & Handling

The stability of Li₃-GTP is finite. Adhering to a strict "Cold Chain" logic is essential to maintain the >95% purity required for efficient transcription.

Storage Hierarchy[1]

-

Long-Term (> 3 months): Store at -70°C. While Li₃-GTP is stable at -20°C, ultra-low temperature virtually halts all hydrolysis.

-

Working Stock (< 3 months): Store at -20°C. The liquid formulation allows you to draw aliquots without thawing the entire bulk, provided the solution remains fluid (supercooled).

-

Benchtop (Active Use): Keep on ice at all times. Never leave at room temperature for >30 minutes.

The Aliquot Rule

Minimize gas exchange and contamination. Upon receipt of a large bulk (e.g., 100 mL), immediately aliquot into single-use volumes (e.g., 1 mL or 500 µL) in RNase-free, screw-cap tubes.

-

Why? Repeated opening introduces atmospheric moisture and potential RNase contamination.

Figure 3: Storage Logic Tree. Segregating bulk archive from working stocks prevents accidental degradation of the primary supply.

Application Note: In Vitro Transcription (IVT)

In IVT reactions, Li₃-GTP serves as both the energy source and the building block for the mRNA chain.

Magnesium Balance

Standard IVT buffers (e.g., for T7 RNA Polymerase) utilize

-

Lithium Impact: The

introduced by the nucleotide stock (approx. 20-30 mM final concentration in the reaction) does not significantly inhibit T7 RNA Polymerase, provided -

Optimization: If using high concentrations of NTPs (>5 mM each), increase

concentration proportionally to ensure free magnesium is available for the enzyme, as NTPs chelate

Yield vs. Purity

Using degraded GTP (high GDP content) results in:

-

Lower Yield: GDP competes for the active site.

-

Abortive Transcripts: Increased synthesis of short, truncated RNA fragments.

-

Inconsistent Capping: If using co-transcriptional capping analogs, GTP/GDP ratios alter the competition for the initiation site.

Recommendation: For therapeutic mRNA production, use only Li₃-GTP stocks with >98% purity confirmed by HPLC.

References

-

Vertex Pharmaceuticals/NIH. (2016). HPLC Method to Resolve, Identify and Quantify Guanine Nucleotides. PMC. Retrieved from [Link]

Trilithium Guanosine Triphosphate: The Stabilized Powerhouse of mRNA Therapeutics

Topic: Discovery and history of Trilithium guanosine triphosphate as a research tool Content Type: Technical Whitepaper Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound (GTP-Li₃) represents the high-fidelity standard for guanine nucleotide delivery in molecular biology. While Guanosine-5'-triphosphate (GTP) is the universal energy currency for protein synthesis and signal transduction, its trilithium salt form has emerged as the critical reagent for in vitro transcription (IVT) and mRNA vaccine manufacturing. Unlike its sodium-salt predecessors, GTP-Li₃ offers superior solubility in high-concentration buffers and enhanced resistance to non-enzymatic hydrolysis.

This guide details the chemical evolution of GTP-Li₃, its pivotal role in the history of RNA therapeutics, and the precise methodologies required to maintain its integrity in the laboratory.

Note on Nomenclature: This document refers to the chemical reagent Guanosine 5'-triphosphate, trilithium salt (CAS: 85737-04-8).[1] It is distinct from the fictional "trilithium" resin depicted in science fiction media.[2]

The Chemical Imperative: Why Lithium?

To understand the "discovery" of GTP-Li₃ as a tool, one must understand the limitations of the sodium salt (

The Solubility/Stability Paradox

Early biochemical research (1950s-1980s) relied heavily on sodium salts of nucleotides. However, as applications shifted from trace-labeling to preparative synthesis (producing milligrams to grams of RNA), two issues emerged:

-

Ionic Strength & Precipitation: Sodium salts of NTPs (Nucleoside Triphosphates) can precipitate out of solution at the high concentrations (≥100 mM) required for efficient IVT, particularly at storage temperatures (-20°C).

-

Ethanol Precipitation Dynamics: In RNA purification, Lithium Chloride (LiCl) is often used to selectively precipitate large RNA molecules while keeping free NTPs in solution. Using GTP-Li₃ ensures that the counter-ion profile remains consistent, preventing the co-precipitation of unreacted nucleotides that can contaminate the final mRNA product.

Chemical Specification Comparison

| Feature | GTP Sodium Salt ( | GTP Trilithium Salt ( | Impact on Research |

| Solubility (H₂O) | ~50 mM (Temp dependent) | >100 mM (Cold stable) | Allows hyper-concentrated reaction mixes for IVT. |

| pH Stability | Prone to acidification | Buffered neutrality | Reduces spontaneous hydrolysis of the |

| Ethanol Solubility | Low (Co-precipitates) | High | Facilitates removal of unreacted GTP during RNA cleanup. |

| Primary Use | Standard PCR, G-protein assays | mRNA Synthesis, IVT | The gold standard for therapeutic RNA production. |

Historical Evolution: From Krebs to COVID-19[1]

The history of GTP-Li₃ is not defined by a single patent, but by the industrialization of molecular biology.

Phase I: Metabolic Mapping (1950s - 1970s)

GTP was identified as a distinct energy carrier from ATP during the mapping of the Citric Acid Cycle (Krebs Cycle). Early preparations were crude extracts. The salt form was largely irrelevant as experiments were performed at low (micromolar) concentrations.

Phase II: The Ribozyme Era (1980s - 1990s)

The discovery of catalytic RNA (ribozymes) necessitated the synthesis of long RNA strands in vitro. Researchers found that standard sodium NTPs introduced excess

Phase III: The mRNA Revolution (2000s - Present)

With the advent of mRNA therapeutics (and later, SARS-CoV-2 vaccines), the demand for GTP-Li₃ exploded. The capping efficiency of mRNA—a critical step where a Cap analog or GTP is added to the 5' end—is highly sensitive to the ratio of GTP to Cap.

-

The Discovery: Process engineers discovered that GTP-Li₃ maintained a stable molarity over months of storage, whereas sodium salts showed variable degradation. This consistency was vital for GMP (Good Manufacturing Practice) production of vaccines, cementing GTP-Li₃ as the industry standard.

Core Applications & Mechanisms[1][4][5]

High-Yield In Vitro Transcription (IVT)

In IVT, T7 RNA Polymerase utilizes GTP-Li₃ to extend the RNA chain. The lithium counter-ion prevents the formation of insoluble pyrophosphate-magnesium complexes (to a degree), which are known inhibitors of the polymerase.

G-Protein Activation Assays

While non-hydrolyzable analogs (like GTP

Visualization: The GTP-Li₃ Workflow

The following diagram illustrates the dissociation and utilization of GTP-Li₃ in an mRNA synthesis context.

Figure 1: The mechanistic pathway of Trilithium GTP in RNA synthesis. Note the solubility of the Lithium ion byproduct, preventing precipitation.

Validated Protocols (Self-Validating Systems)[1]

Storage and Handling ("The Freeze-Thaw Rule")

Principle: Although GTP-Li₃ is stable, repeated freeze-thaw cycles cause micro-pH changes that accelerate hydrolysis of the

Protocol:

-

Aliquot Immediately: Upon receipt of 100mM stock, thaw once on ice.

-

Dispense: Aliquot into single-use volumes (e.g., 50 µL) in PCR-grade tubes.

-

Flash Freeze: Use liquid nitrogen or a dry ice/ethanol bath.

-

Validation Check: Before critical IVT, run 1 µL of stock on a PEI-Cellulose TLC plate (solvent: 0.75M KH₂PO₄, pH 3.5).

-

Pass: Single spot (GTP).

-

Fail: Secondary spot visible (GDP/GMP).

-

Optimized IVT Reaction Setup (20 µL Scale)

This protocol is optimized for GTP-Li₃ to maximize yield and minimize precipitation.

| Component | Concentration | Volume (µL) | Notes |

| Nuclease-Free Water | - | to 20 µL | - |

| Transcription Buffer | 10X | 2.0 | Must contain Spermidine |

| ATP, CTP, UTP | 100 mM (Li/Na) | 0.5 each | - |

| GTP-Li₃ | 100 mM | 0.5 | Do not vortex vigorously |

| Template DNA | Linearized | X | ~1 µg total |

| T7 RNA Polymerase | High Conc.[3] | 2.0 | Add last |

| MgCl₂ | 1M | Variable | Optimize Mg:NTP ratio (usually 1.2:1) |

Critical Step: Assemble reaction at Room Temperature (RT), not on ice. Spermidine in the buffer can precipitate DNA in the presence of high NTPs if chilled.

References

-

Sigma-Aldrich. (n.d.). Guanosine 5′-triphosphate lithium salt Product Information. Retrieved from

- Validates stability superiority over sodium salts and solubility d

-

Thermo Fisher Scientific. (n.d.). NTP Set, Tris-buffered (100 mM). Retrieved from

- Reference for high-concentr

-

New England Biolabs (NEB). (n.d.). In vitro Transcription with T7 RNA Polymerase. Retrieved from

- Standard protocol valid

-

Burgin, A. B., & Pace, N. R. (1990). Mapping the active site of ribonuclease P RNA using a substrate containing a photoaffinity agent. The EMBO Journal.

- Seminal work illustrating the shift toward high-purity nucleotide requirements for functional RNA synthesis.

Sources

Technical Deep Dive: Trilithium Guanosine Triphosphate (Li₃-GTP) in Enzymatic Assays

This guide provides a technical deep dive into Trilithium Guanosine 5'-Triphosphate (Li₃-GTP) , a specialized reagent formulation used in high-precision enzymatic assays. While the guanosine triphosphate (GTP) moiety functions as the universal energy carrier and signaling molecule, the trilithium counterion formulation is a deliberate chemical choice that offers distinct solubility and stability advantages over standard sodium (Na⁺) salts, provided its specific ionic interactions are managed correctly.

Part 1: Executive Summary & Chemical Rationale

Trilithium GTP is the lithium salt form of Guanosine 5'-triphosphate, typically coordinated with three lithium ions (Li⁺) per GTP molecule to neutralize the acidic phosphate groups.

Why Choose Trilithium Over Sodium?

In high-stakes drug development and structural biology, the choice of counterion is rarely arbitrary. Li₃-GTP is preferred for two specific physicochemical reasons:

-

Enhanced Organic Solubility: Lithium salts of nucleotides exhibit significantly higher solubility in ethanol and other organic solvents compared to their sodium counterparts. This property is critical during purification and precipitation steps, allowing for the isolation of ultra-pure GTP with minimal salt carryover.

-

Thermodynamic Stability: Li⁺ ions have a high charge density and a large hydration shell. In lyophilized forms, Li₃-GTP often demonstrates superior stability against hydrolysis compared to Na-GTP, extending shelf life—a crucial factor for reagents that degrade rapidly into GDP.

The "Silent" Variable: While Li⁺ is often considered an inert bystander, it is a biologically active ion. At millimolar concentrations, Li⁺ competes with Magnesium (Mg²⁺), a critical cofactor for GTPases. Expertise Warning: When using Li₃-GTP in assays sensitive to Mg²⁺ (e.g., GSK-3β, IMPase, or specific G-protein coupling), the Li⁺ concentration must be calculated and controlled to prevent unintended inhibition.

Part 2: Mechanistic Role in Enzymatic Reactions

G-Protein Coupled Receptor (GPCR) Assays

In GPCR signaling, GTP binds to the G

-

Mechanism: The GTP moiety enters the nucleotide-binding pocket. The

-phosphate coordinates with a Mg²⁺ ion, which is essential for catalysis. -

The Lithium Factor: Research indicates that Li⁺ can compete with Mg²⁺ at the G-protein binding site. While standard assay concentrations of GTP (1–10 µM) introduce negligible Li⁺ (~30 µM), high-concentration stock solutions (100 mM) used in screening can introduce inhibitory levels of Li⁺ if not properly diluted.

-

Insight: Li⁺ inhibits the coupling of receptors to G-proteins by destabilizing the GTP-Mg²⁺-Protein complex.

-

Microtubule Polymerization (Tubulin Assays)

Tubulin polymerization is strictly GTP-dependent.

-

Mechanism:

-tubulin heterodimers bind GTP. This "GTP-tubulin" polymerizes at the microtubule plus-end. Hydrolysis to GDP destabilizes the lattice, driving "dynamic instability." -

Utility of Li₃-GTP: Li₃-GTP is frequently used in tubulin crystallography and polymerization assays because lithium interferes less with the ionic strength-dependent assembly of microtubules than high concentrations of sodium.

In Vitro Transcription (IVT)

T7 RNA Polymerase requires high concentrations of NTPs (millimolar range).

-

Mechanism: GTP acts as both the initiating nucleotide and the elongating substrate.[1][2]

-

Optimization: Li₃-GTP is preferred here for its high solubility, allowing the preparation of concentrated "feed" solutions without precipitation, which is a common issue with Na-GTP in cold buffers.

Part 3: Comparative Analysis & Data

Table 1: Physicochemical Comparison of GTP Salt Forms

| Feature | Trilithium GTP (Li₃-GTP) | Sodium GTP (Na₃-GTP) | Tris-Buffered GTP |

| Solubility (Ethanol) | High (Excellent for precipitation) | Low (Precipitates easily) | Moderate |

| Solubility (Water) | >100 mM | >50 mM | >100 mM |

| pH Stability | High (often supplied at pH 7.0) | Moderate (often requires pH adjustment) | High (buffered) |

| Mg²⁺ Interference | Yes (Competitive inhibitor at >1 mM) | Minimal | None |

| Primary Use Case | Tubulin assays, IVT, Crystallography | General Biochemistry | Standard Molecular Biology |

Part 4: Visualization of Mechanisms

Diagram 1: The G-Protein Cycle & Lithium Competition

This diagram illustrates the standard G-protein activation cycle and highlights the specific step where Lithium ions (from the reagent) can competitively inhibit Magnesium binding, a critical "watch-out" for assay developers.

Caption: The G-Protein Activation Cycle. Note the competitive inhibition pathway (Red T-bar) where Lithium ions from the reagent can displace the essential Magnesium cofactor if concentrations are uncontrolled.

Diagram 2: Decision Matrix for Reagent Selection

A logical workflow to determine when Li₃-GTP is the mandatory choice versus when it should be avoided.

Caption: Strategic decision tree for selecting the optimal GTP salt form based on assay sensitivity and processing requirements.

Part 5: Experimental Protocol

Protocol: Preparation of Non-Inhibitory Li₃-GTP Stocks

Objective: To prepare a stable, high-concentration GTP stock for kinetic assays while ensuring Lithium concentrations remain below the inhibitory threshold (typically <1 mM final assay concentration).

Reagents:

-

Trilithium Guanosine 5'-triphosphate (Lyophilized powder, >95% purity).

-

Nuclease-free water (pH 7.0).

-

Tris-HCl (1 M, pH 7.5).

Methodology:

-

Stoichiometric Calculation:

-

Molecular Weight of GTP (free acid) ≈ 523.18 g/mol .

-

Molecular Weight of Li₃-GTP ≈ 541 g/mol (approx., check specific lot CoA).

-

Note: The Li⁺ contribution is 3x the molarity of the GTP. A 100 mM GTP stock contains 300 mM Li⁺ .

-

-

Solubilization:

-

Dissolve lyophilized powder in nuclease-free water to a target concentration of 100 mM .

-

Expert Tip: Do not vortex vigorously; GTP is sensitive to shear stress. Invert gently.

-

-

pH Adjustment (Self-Validating Step):

-

Check pH using a micro-probe. Li₃-GTP solutions are often slightly acidic (pH ~5-6).

-

Adjust to pH 7.5 using small aliquots of Tris-HCl. Do not use NaOH , as this introduces Sodium, defeating the purpose of using a pure Lithium salt.

-

-

Aliquot & Storage:

-

Aliquot into single-use volumes (e.g., 50 µL) to avoid freeze-thaw cycles.

-

Store at -80°C.

-

-

Assay Dilution (Critical Control):

-

For a standard enzymatic assay (e.g., K_m determination), dilute the 100 mM stock to a working concentration (e.g., 10 mM).

-

Final Assay Concentration: 100 µM GTP = 300 µM Li⁺ .

-

Validation: At 300 µM, Li⁺ is well below the inhibitory constant (Ki) for most Mg²⁺-dependent enzymes (Ki often > 2 mM), ensuring the reagent is safe.

-

References

-

Avissar, S., Schreiber, G., Danon, A., & Belmaker, R. H. (1988).[3] Lithium inhibits adrenergic and cholinergic increases in GTP binding in rat cortex.[3] Nature.[3][4] Link

-

Ryves, W. J., & Harwood, A. J. (2001). Lithium inhibits glycogen synthase kinase-3 by competition for magnesium. Biochemical and Biophysical Research Communications. Link

-

O'Brien, E. T., et al. (1987). Microtubule assembly in the presence of lithium. Biochemistry.[3][5] Link

-

Sigma-Aldrich. (n.d.). Guanosine 5′-triphosphate lithium salt Product Specification.Link

-

Jena Bioscience. (n.d.). Nucleotide Salts and Stability Data.Link

Sources

- 1. Tubulin-nucleotide interactions during the polymerization and depolymerization of microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Isomorphic Emissive GTP Surrogate Facilitates Initiation and Elongation of in Vitro Transcription Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A molecular mechanism for the effect of lithium on development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. deriyenergy.com [deriyenergy.com]

- 5. landmarkbio.com [landmarkbio.com]

Technical Whitepaper: Exogenous Delivery and Metabolic Fate of Trilithium Guanosine Triphosphate (Li₃-GTP)

[1]

Executive Summary

This technical guide addresses the cellular application of Trilithium Guanosine 5'-Triphosphate (Li₃-GTP) . While commonly used as a stable substrate for in vitro transcription and enzymatic assays, its application in live cell culture presents a specific set of bioavailability challenges.

The Core Thesis: GTP is a highly charged, hydrophilic molecule that is membrane-impermeable.[1] Simply adding Li₃-GTP to culture media does not result in the uptake of the triphosphate molecule. Instead, it triggers an extracellular degradation cascade (ecto-nucleotidases) followed by nucleoside salvage.[1] To introduce intact GTP into the cytosol for metabolic or signaling studies, researchers must utilize facilitated delivery systems (transfection or permeabilization).[1] Furthermore, the lithium counter-ion acts as a biologically active confounder (GSK-3

Chemical & Biological Context

The Molecule: Li₃-GTP vs. Na-GTP

In biochemical reagent manufacturing, the lithium salt of GTP is often preferred over the sodium salt due to higher stability and solubility in ethanol-based precipitation steps during purification.

-

Formula:

-

Molecular Weight: ~541.1 g/mol (varies with hydration)[1]

-

Purity: Typically >95% (HPLC)[1]

-

Stability: Lithium salts of nucleotides are generally more resistant to non-enzymatic hydrolysis compared to sodium salts when stored at -20°C.[1]

The Lithium Confounder

Lithium is not an inert bystander.[2] It is a potent inhibitor of Glycogen Synthase Kinase-3 beta (GSK-3

-

Stoichiometry: 1 mM Li₃-GTP introduces 3 mM

ions.[1] -

Biological Threshold:

effects on GSK-3 -

Implication: High-concentration loading of Li₃-GTP can inadvertently trigger Wnt signaling pathways or alter glycogen metabolism, independent of the GTP moiety.

Table 1: Comparative Properties of GTP Salt Forms

| Property | Trilithium GTP (Li₃-GTP) | Trisodium GTP (Na₃-GTP) | Biological Impact |

| Solubility | High (>50 mM in water) | High (>50 mM in water) | Equivalent bioavailability in solution.[1] |

| Ethanol Stability | Superior (precipitates well) | Good | Li-salt preferred for manufacturing/purification.[1] |

| Counter-ion Toxicity | High (GSK-3 | Low (Physiological ion) | CRITICAL: Li+ controls required.[1] |

| Membrane Permeability | Null (Charged) | Null (Charged) | Requires transfection reagents.[1] |

The Uptake Paradox: Extracellular vs. Intracellular Fate

Understanding the localization of your target is critical. The fate of Li₃-GTP depends entirely on the delivery method.

Scenario A: Passive Addition (The "Feeding" Trap)

If Li₃-GTP is added directly to the culture media:

-

Impermeability: The triphosphate group (3 negative charges) prevents diffusion across the lipid bilayer.

-

Ecto-Nucleotidases: Enzymes like CD39 (NTPDase1) and CD73 (5'-NT) on the cell surface rapidly hydrolyze GTP

GDP -

Uptake: Only the resulting Guanosine enters the cell via Nucleoside Transporters (ENT/CNT).

-

Result: You are studying nucleoside salvage, not GTP signaling.

Scenario B: Active Transfection (The "Trojan Horse")

To study the metabolic effects of the triphosphate itself (e.g., immediate G-protein activation or energetic pool expansion), you must encapsulate the GTP in a lipid vehicle or use physical permeabilization.[1]

Visualization: The Dual Fate of Exogenous GTP

Figure 1: The metabolic bifurcation of exogenous Li₃-GTP.[1] Direct addition leads to degradation and salvage (Green path), while lipid transfection delivers intact GTP (Blue path).[1]

Experimental Protocols

Protocol A: Intracellular Delivery via Lipid Transfection

Use this protocol to introduce intact GTP into the cytosol.

Reagents:

-

Li₃-GTP (100 mM stock in HEPES, pH 7.5).[1]

-

Cationic Lipid Reagent (e.g., DOTAP, Lipofectamine, or specialized nucleotide delivery reagents like Pro-Ject).[1]

Step-by-Step Workflow:

-

Preparation of Cargo:

-

Dilute Li₃-GTP to 5x the final desired concentration in Opti-MEM.

-

Critical Control: Prepare a matched LiCl solution to control for lithium ions.

-

-

Liposome Formation:

-

Mix the diluted GTP with the cationic lipid reagent (ratio depends on reagent, typically 1:2 or 1:3 v/v).[1]

-

Vortex gently and incubate at Room Temperature (RT) for 15–20 minutes to form electrostatic complexes.

-

-

Treatment:

-

Wash cells 1x with PBS.[1]

-

Add the Lipid-GTP complexes to the cells in serum-free media.

-

Incubate for 4 hours.

-

-

Chase/Assay:

Protocol B: Extracellular P2Y Receptor Activation

Use this protocol if studying purinergic signaling (extracellular).[1]

Reagents:

-

Li₃-GTP.[1]

-

Non-hydrolyzable analog (e.g., GTP

S) as a positive control.[1] -

Apyrase (scavenger enzyme) as a negative control.[1]

Workflow:

-

Serum Starvation: Starve cells for 4–12 hours to reduce basal signaling.

-

Inhibition of Ecto-nucleotidases: Pre-treat cells with POM-1 (CD39 inhibitor) or AMP-CP (CD73 inhibitor) for 30 mins.[1] This prevents the breakdown of your Li₃-GTP into Guanosine.

-

Stimulation: Add Li₃-GTP (10–100

M) directly to the media.[1] -

Readout: Measure Calcium flux (

) or IP3 accumulation immediately (seconds to minutes).

Troubleshooting & Validation

The "Lithium Control" Calculation

If you treat cells with 100

-

Validation Step: You must run a parallel well treated with 300

M LiCl.[1] -

If the LiCl well shows the same phenotype as the Li₃-GTP well (e.g., increased

-catenin), your effect is an artifact of the salt, not the nucleotide.

Verifying Intracellular Delivery

To prove you successfully transfected GTP and didn't just feed the salvage pathway:

References

-

Zimmermann, H. (2021).[1] Ectonucleoside triphosphate diphosphohydrolases and ecto-5′-nucleotidase in purinergic signaling. Purinergic Signalling.[1][4][5] Retrieved from [Link]

-

Klein, P. S., & Melton, D. A. (1996).[1] A molecular mechanism for the effect of lithium on development. Proceedings of the National Academy of Sciences. Retrieved from [Link][1]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. Lithium - Wikipedia [en.wikipedia.org]

- 3. atcc.org [atcc.org]

- 4. Cellular function and molecular structure of ecto-nucleotidases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ectonucleoside triphosphate diphosphohydrolases and ecto-5′-nucleotidase in purinergic signaling: how the field developed and where we are now - PMC [pmc.ncbi.nlm.nih.gov]

Trilithium guanosine triphosphate as a non-hydrolyzable GTP analog

Technical Deep Dive: Trilithium Guanosine 5'-[ -thio]triphosphate (GTP S)

The Non-Hydrolyzable Molecular Clamp for G-Protein Signaling[1]

Executive Summary

This guide addresses the technical application of Trilithium Guanosine 5'-[

The Trilithium GTP

Chemical Architecture & Mechanism of Action[1]

The Structural Modification

The core efficacy of this analog lies in the substitution of an oxygen atom on the

-

Physiological GTP: P–O–P bond (Hydrolyzable by GTPases).[1]

-

GTP

S: P–O–P–S bond (Resistant to hydrolysis).[1]

Why the Trilithium Salt?

Researchers often overlook the counter-ion, but in high-precision assays, it is critical:

-

Solubility: Lithium salts of nucleotides generally exhibit higher solubility in aqueous buffers compared to sodium salts, allowing for the preparation of high-concentration stock solutions (>100 mM) required for structural biology (X-ray crystallography/NMR).[1]

-

Ion Interference: Many G-protein coupled receptors (GPCRs) and ion channels are allosterically modulated by Na

ions.[1] Using the Li

Mechanism of "The Lock"

When introduced to a system containing G-proteins:

-

Exchange: The G-protein releases GDP and binds GTP

S (facilitated by GEFs). -

Activation: The G-protein undergoes a conformational change to its active state.

-

Arrest: The intrinsic GTPase activity of the

-subunit (or the GAP-mediated hydrolysis) cannot cleave the -

Result: The protein remains constitutively active, allowing for the isolation of the active complex or the sustained activation of downstream effectors (e.g., Adenylyl Cyclase).[1]

Comparative Analysis: GTP vs. Analogs

| Feature | GTP (Physiological) | GTP | GppNHp (Imido-analog) |

| Hydrolysis Rate | Fast (Milliseconds to Seconds) | Negligible (Hours to Days) | Negligible |

| Binding Affinity | High ( | Very High (Often > GTP) | High (Usually < GTP) |

| Primary Use | Physiological Control | GPCR Activation / Crystallography | Adenylyl Cyclase Studies |

| Stability | Low (sensitive to temp) | Moderate (Sensitive to Oxidation) | High (Very stable) |

| Counter-ion | Usually Na | Li | Li |

Visualization: The G-Protein Cycle Arrest[1]

The following diagram illustrates the canonical G-protein cycle and the precise point where GTP

Figure 1: The G-Protein Activation Cycle.[1] Note the red dashed line indicating the inability of the GTPase machinery to hydrolyze GTP

Experimental Protocols

Protocol A: Preparation and Storage of Trilithium GTP

S Stocks

Context: The thio-phosphate bond is susceptible to oxidation (forming dimers) and hydrolysis at low pH.[1] Lithium salts are hygroscopic.

-

Reconstitution:

-

Stabilization:

-

Aliquoting:

-

Do not freeze-thaw repeatedly. Aliquot into single-use volumes (e.g., 10-50

L).[1] -

Store at -80°C (Stable for >12 months). At -20°C, stability is reduced to ~3-6 months.

-

Protocol B: [

S]GTP

S Binding Assay

Context: This is the "Gold Standard" assay for measuring GPCR activation efficacy. It measures the accumulation of the non-hydrolyzable radioligand on the G-protein membrane [3].

Materials:

-

Membrane prep containing the GPCR of interest.

-

Assay Buffer: 20 mM HEPES (pH 7.4), 100 mM NaCl, 10 mM MgCl

, 10 -

Ligand: Agonist for the receptor.

-

Tracer: [

S]GTP -

Cold Competitor: Unlabeled Trilithium GTP

S (for non-specific binding).[1]

Workflow:

-

GDP Pre-Incubation: Incubate membranes with excess GDP (10-50

M) for 15 minutes.-

Why? This occupies all G-proteins. The assay measures the exchange of this GDP for the radioactive GTP

S upon receptor stimulation. Without GDP, basal binding is too high.[1]

-

-

Reaction Initiation: Add the Agonist and [

S]GTP -

Incubation: 30–60 minutes at 30°C.

-

Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester.

-

Wash: 3x wash with ice-cold buffer (removes unbound radioligand).

-

Quantification: Liquid scintillation counting.

Workflow Visualization: Binding Assay Logic

Figure 2: Logical flow of the [35S]GTP

References

-

Sigma-Aldrich. Guanosine 5′-O-(3-thiotriphosphate) tetralithium salt Product Information.Link[1]

-

Cayman Chemical.GTP

S (lithium salt) Technical Data Sheet.[1]Link[1] -

Harrison, C., & Traynor, J. R. (2003). The [35S]GTP

S binding assay: approaches and applications in pharmacology.[1] Life Sciences, 74(4), 489–508.[1] Link -

Jena Bioscience.GTP

S - Non-hydrolyzable GTP analog.Link[1]

Optimizing Nucleotide Delivery: A Technical Comparison of Trilithium GTP vs. Sodium GTP

Executive Summary

In the high-stakes landscape of mRNA therapeutic production and precision molecular diagnostics, the choice of raw materials is a critical variable often overlooked. While Guanosine-5'-triphosphate (GTP) is the biological energy currency and a fundamental building block of RNA, its salt form—specifically Trilithium (Li₃-GTP) versus the traditional Sodium (Na-GTP) or Tris salts—dictates reagent stability, process efficiency, and final product purity.

This guide delineates the physicochemical and functional superiority of Trilithium GTP in in vitro transcription (IVT) and PCR workflows. We move beyond the molecule's biological identity to analyze how the lithium counterion solves two persistent laboratory challenges: freeze-thaw degradation and downstream contaminant carryover .

Chemical & Physical Characterization[1][2][3]

At a molecular level, the guanosine triphosphate anion remains identical regardless of the salt. However, the counterion (cation) profoundly influences the thermodynamics of the solution.

The Stoichiometry of Stability

GTP contains a triphosphate chain with four ionizable protons. At a physiological pH of 7.0–7.5, the molecule predominantly carries a net charge of -3 to -4.

-

Trilithium GTP: Formulated with three Lithium ions (

) per GTP molecule, typically buffered to pH 7.0. -

Sodium GTP: Typically supplied as a di- or trisodium salt.

The "Zero-Crystal" Phenomenon

The most immediate practical difference is thermal behavior.[1] Sodium salts of nucleotides often crystallize at -20°C. Repeated freeze-thaw cycles create microscopic concentration gradients (cryoconcentration) that accelerate hydrolysis of the triphosphate bond, degrading GTP into GDP and inorganic phosphate (

In contrast, Lithium salts possess higher aqueous solubility and distinct colligative properties. A 100 mM solution of Trilithium GTP often remains in a liquid or semi-liquid "supercooled" state at -20°C. This prevents the physical stress of ice crystal formation and eliminates the need for damaging thaw cycles.

Table 1: Physicochemical Comparison

| Feature | Trilithium GTP (Li₃-GTP) | Sodium GTP (Na-GTP) | Technical Implication |

| Formula | Li+ is smaller (0.76 Å) but has a larger hydration shell than Na+. | ||

| Solubility (Ethanol) | High | Low | Critical for RNA purification (see Section 2). |

| -20°C State | Liquid / Supercooled | Frozen Solid | Li-GTP resists freeze-thaw degradation. |

| pH Stability | Buffered ~7.0 | Buffered ~7.0 | Equivalent, but Li-salt maintains homogeneity better. |

| PCR Inhibition | Negligible | Low | Li+ does not interfere with Mg++ binding in polymerase active sites. |

The Biological Mechanism: Why Lithium?

The choice of Trilithium GTP is not merely about shelf-life; it is a strategic decision for downstream processing, particularly in mRNA Manufacturing (IVT) .

The Ethanol Solubility Advantage

In IVT reactions, NTP concentrations are high (millimolar range). After synthesis, the mRNA must be purified from unreacted nucleotides. The standard method involves precipitation with Lithium Chloride (LiCl) or Ethanol.

-

Sodium Salts: Na-GTP has poor solubility in ethanol. When ethanol is added to precipitate mRNA, Na-GTP often co-precipitates, contaminating the final RNA pellet. This leads to inaccurate quantification and potential inhibition of downstream translation or innate immune activation.

-

Lithium Salts: Li-GTP retains high solubility in ethanol/water mixtures. When the mRNA precipitates, the Li-GTP stays in the supernatant and is washed away.

Diagram: The Purification Logic

The following diagram illustrates the differential fate of Sodium vs. Lithium GTP during RNA purification.

Caption: Differential solubility of GTP salts dictates purity. Li-GTP remains in the supernatant during ethanol precipitation, ensuring a cleaner mRNA pellet.

Application-Specific Analysis

In Vitro Transcription (IVT) for mRNA Vaccines

For therapeutic mRNA, purity is paramount. Residual NTPs can act as immunogens or interfere with LNP (Lipid Nanoparticle) encapsulation.

-

Recommendation: Use Trilithium GTP exclusively for IVT.

-

Mechanism: The lithium counterion facilitates the use of LiCl precipitation protocols without introducing competing cations (like Na+) that might alter the ionic strength required for T7 RNA Polymerase activity. Note that while high concentrations of LiCl (0.8M) inhibit translation, the millimolar concentrations of Li+ from the GTP reagent are well below the inhibitory threshold for polymerases.

PCR and qPCR

While dNTPs are more common in PCR, GTP is used in specific RNA-based amplification or control assays.

-

Stability Factor: PCR reagents are often accessed daily. The "freeze-thaw resistance" of Li-salts ensures that the GTP concentration remains constant over months of use. A drop in GTP concentration due to hydrolysis (common in Na-salts) can lead to reaction failure or low yield, often misdiagnosed as enzyme failure.

Experimental Protocols

Protocol A: Reconstitution and Storage

This protocol ensures maximum stability for Trilithium GTP.

-

Preparation: If starting with lyophilized Li-GTP, reconstitute in molecular biology grade water (nuclease-free) to 100 mM.

-

Buffering: Ensure pH is adjusted to 7.0 using a small volume of Tris-base or NaOH if necessary (though most Li-salts are pre-buffered). Note: Adding NaOH converts it partially to a mixed salt, so use LiOH if strict cation control is needed, though rarely required.

-

Storage: Store at -20°C.

-

Validation Check: Observe the tube at -20°C. It should appear liquid or viscous, not frozen solid. This confirms the "supercooled" state.

-

Protocol B: High-Purity RNA Precipitation (Post-IVT)

Leveraging Li-GTP solubility.

-

Reaction: Perform IVT using Trilithium NTPs (ATP, GTP, CTP, UTP).

-

DNase Treatment: Add DNase I to remove template DNA (15 min at 37°C).

-

Precipitation:

-

Add 0.5 volumes of 7.5 M LiCl Solution.

-

Incubate at -20°C for 30 minutes.

-

Centrifuge at 13,000 x g for 15 minutes at 4°C.

-

-

Wash: Remove supernatant (containing unreacted Li-GTP). Wash pellet with 70% ethanol.

-

Resuspend: Dissolve pellet in Nuclease-free water.

-

QC: Measure A260/A280. A ratio of ~2.0 indicates pure RNA free of protein and significant nucleotide contamination.

References

-

Meridian Bioscience. (n.d.). dCTP Lithium Salt Product Highlights. Retrieved October 26, 2023, from [Link]

-

SBS Genetech. (n.d.). dNTPs Set (100mM each), Lithium Salt. Retrieved October 26, 2023, from [Link]

-

New England Biolabs. (n.d.). RNA Synthesis and IVT Workflows. Retrieved October 26, 2023, from [Link]

-

PubChem. (n.d.). GTP Lithium Salt - Compound Summary. Retrieved October 26, 2023, from [Link]

Sources

Methodological & Application

Optimizing GTP-Dependent Kinase Profiling: A Guide to Using Trilithium Guanosine 5'-Triphosphate

Executive Summary

While Adenosine 5'-triphosphate (ATP) is the universal phosphate donor for the vast majority of the kinome, a specialized subset of kinases—most notably Casein Kinase 2 (CK2) and Leucine-Rich Repeat Kinase 2 (LRRK2) —exhibit unique dependencies on Guanosine 5'-triphosphate (GTP).

This guide details the technical application of Trilithium Guanosine 5'-triphosphate (GTP-Li

Critical Material Preparation: Handling Trilithium GTP

The integrity of your assay relies entirely on the quality of the nucleotide stock. GTP is inherently less stable than ATP and prone to hydrolysis into GDP, which can act as a competitive inhibitor.

Why Trilithium?

-

Solubility: The lithium salt of GTP is highly soluble in water (>100 mg/mL), allowing for high-concentration stock creation without precipitation.

-

Ionic Neutrality: Unlike Na

, which can inhibit certain enzymatic turnover rates at high millimolar concentrations, Li

Stock Solution Protocol

Reagents:

-

Guanosine 5′-triphosphate, trilithium salt (Lyophilized powder, >95% purity).

-

Nuclease-free water (pH 7.0).

-

Tris-Base (1 M, pH 8.5) or NaOH (1 N) for neutralization.

Workflow:

-

Dissolution: Dissolve the trilithium GTP powder in nuclease-free water to a target concentration of 100 mM .

-

Note: The resulting solution will be acidic (pH ~3.0–3.5).

-

-

Neutralization (Critical): Acidic conditions accelerate hydrolysis. Immediately adjust pH to 7.5 using small aliquots of 1 M Tris-Base or NaOH.

-

Caution: Do not overshoot pH > 8.0, as alkaline conditions also promote degradation.

-

-

Quantification: Verify concentration using UV absorbance at 252 nm (

). -

Aliquoting: Dispense into single-use aliquots (e.g., 50

L) to prevent freeze-thaw cycles. -

Storage: Store at -80°C (stable for 6–12 months). Store at -20°C for short-term (<1 month).

Figure 1: Workflow for preparing stable, neutral GTP stock solutions from Trilithium salt.

Application A: Casein Kinase 2 (CK2) Assay

Context: CK2 is a constitutively active Ser/Thr kinase. Uniquely, it can utilize both ATP and GTP as a phosphate donor with comparable efficiency (Km ~10–20

Mechanism

CK2 transfers the

Protocol (Radiometric Format)

This protocol uses

Reagents:

-

Buffer: 20 mM Tris-HCl (pH 7.5), 50 mM KCl, 10 mM MgCl

(or MnCl -

Substrate: Synthetic peptide RRRADDSDDDDD (CK2 specific) or Casein.

-

Enzyme: Recombinant CK2 holoenzyme (

). -

Donor: 100

M GTP-Li

Step-by-Step:

-

Master Mix Prep: Combine Buffer, Substrate (100

M final), and CK2 enzyme (10–50 ng) on ice. -

Initiation: Add 10

L of the GTP-Li -

Incubation: Incubate at 30°C for 10–20 minutes.

-

Insight: CK2 is rapid; ensure linearity by checking time-points during optimization.

-

-

Termination: Spot 20

L onto P81 phosphocellulose paper (binds basic peptide) or precipitate with TCA (for Casein). -

Wash: Wash filters 3x with 0.75% Phosphoric acid to remove unreacted GTP.

-

Detection: Scintillation counting.

Application B: LRRK2 Regulation Assay

Context: LRRK2 (Parkinson's target) contains a ROC (GTPase) domain and a Kinase domain.[1] While ATP is the phosphate donor for LRRK2 kinase activity, GTP binding to the ROC domain is an allosteric requirement for full kinase activation.

Mechanism

Trilithium GTP is added not as a donor, but as an activator . The assay measures the phosphorylation of a substrate (e.g., LRRKtide) using ATP, but the reaction velocity is dependent on the saturation of the ROC domain with GTP.

Protocol (Fluorescence Polarization / Mobility Shift)

Reagents:

-

Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl

, 1 mM DTT, 0.01% Brij-35. -

Activator: 500

M GTP-Li -

Donor: 1 mM ATP (Km for LRRK2 is high).

-

Substrate: Fluorescein-labeled LRRKtide (RLGRDKYKTLRQIRQ).

Step-by-Step:

-

Pre-Incubation (The "GTP Soak"): Incubate LRRK2 enzyme with 500

M GTP-Li-

Scientific Rationale: This step allows the GTP to bind the ROC domain and induce the conformational change required to open the kinase active site.

-

-

Reaction Assembly: Add ATP and Fluorescent Substrate to the pre-incubated mix.

-

Incubation: 60 minutes at Room Temperature.

-

Detection: Measure phosphorylation via Mobility Shift (Caliper LabChip) or IMAP (FP).

Figure 2: LRRK2 activation mechanism. GTP acts as an obligatory allosteric cofactor, while ATP serves as the phosphate donor.

Data Analysis & Troubleshooting

Cation Selection: Mg vs. Mn

While Mg

| Parameter | Magnesium (Mg | Manganese (Mn | Recommendation |

| CK2 Km (GTP) | ~30 | ~5–10 | Use Mg |

| Background | Low | Moderate (Promotes non-specific activity) | Stick to Mg |

| Stability | High | Oxidation prone | Prepare Mn |

Common Failure Modes

-

Acidic Hydrolysis: Failure to neutralize the Trilithium GTP stock leads to rapid degradation into GDP. GDP is often a potent inhibitor of GTP-dependent kinases.

-

Sodium Inhibition: Replacing Trilithium GTP with bulk Sodium GTP (if >50 mM final Na

) may suppress sensitive kinase assays. -

Contamination: Commercial GTP is often 90-95% pure. The remaining % is often GDP. For kinetic studies (Km determination), use HPLC-purified (>99%) grades.

References

-

Niefind, K., et al. (2001). Crystal structure of the catalytic subunit of protein kinase CK2 from Zea mays at 2.1 A resolution.Journal of Molecular Biology . Link (Demonstrates the structural basis for dual ATP/GTP utilization).

-

West, A. B., et al. (2005). GTP binding is essential to the protein kinase activity of LRRK2, a causative gene product for familial Parkinson's disease.[1][2][3][4]Biochemistry .[5][6][7][8][9][10][11][12][13] Link (Establishes GTP as an activator).

-

Sigma-Aldrich. Product Information: Guanosine 5′-triphosphate lithium salt.[9]Link (Source for solubility and stability data).

-

Promega Corporation. ADP-Glo™ Kinase Assay and GTPase-Glo™ Assay Technical Manuals.Link (General kinase assay formatting).

-

Cold Spring Harbor Protocols. Preparation of Nucleotide Stock Solutions.Link (Standard buffering protocols).

Sources

- 1. GTPase Activity Plays a Key Role in the Pathobiology of LRRK2 | PLOS Genetics [journals.plos.org]

- 2. academic.oup.com [academic.oup.com]

- 3. Understanding the GTPase Activity of LRRK2: Regulation, Function, and Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. GTP, as well as ATP, can act as a substrate for the intrinsic protein kinase activity of synaptic plasma membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. larova.com [larova.com]

- 7. personal.cityu.edu.hk [personal.cityu.edu.hk]

- 8. Phosphoglycerate kinase (GTP) - Wikipedia [en.wikipedia.org]

- 9. GTP LITHIUM SALT Four Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 10. Casein kinase 2 - Wikipedia [en.wikipedia.org]

- 11. Kinase - Wikipedia [en.wikipedia.org]

- 12. Guanosine 5 - b-thio diphosphate = 85 HPLC, powder 97952-36-8 [sigmaaldrich.com]

- 13. Guanosine-5'-Triphosphate | TriLink Customer Portal [shop.trilinkbiotech.com]

Application Note: Protocol for High-Occupancy Protein Crystallization using Trilithium Guanosine Triphosphate (Li₃-GTP)

Technical Rationale & Scientific Context

In structural biology, the crystallization of GTPases (e.g., Ras, Rho, Rab families) and GTP-binding proteins (e.g., tubulin, septins) often requires the presence of the nucleotide to stabilize the active conformation. While Sodium (Na⁺) salts of GTP are standard, they present distinct limitations in X-ray crystallography:

-

Solubility Limits: Na-GTP stocks often saturate near 10–20 mM in cryo-buffers. Trilithium GTP (Li₃-GTP) offers significantly higher solubility (>100 mM), allowing for high-concentration "spiking" without significant dilution of the mother liquor.

-

Screen Interference: Excess sodium ions can alter the ionic strength of the crystallization condition or induce salt crystal formation (e.g., sodium malonate or sodium phosphate artifacts). Lithium has a smaller scattering cross-section and is less likely to nucleate salt crystals in common PEG/Ion screens.

-

Cryoprotection: Lithium salts often exhibit better compatibility with high-concentration polyols (glycerol, PEG 400) used in cryoprotection, whereas sodium salts may precipitate upon flash-cooling.

Scope: This protocol details the preparation and utilization of Li₃-GTP for both co-crystallization and soaking experiments, ensuring maximum ligand occupancy and structural integrity.

Pre-Experimental Quality Control (Trustworthiness)

Before initiating crystallization, the integrity of the nucleotide must be validated. GTP is thermodynamically unstable and prone to hydrolysis into GDP + Pi.

QC Protocol: The "Self-Validating" System

Do not assume commercial purity. Run this check for every new lot.

-

Visual Inspection: The Li₃-GTP powder should be white/colorless. Any yellowing indicates oxidation or degradation.

-

HPLC/TLC Validation:

-

Run a small aliquot on a PEI-Cellulose TLC plate (Mobile phase: 0.75 M KH₂PO₄, pH 3.5).

-

Acceptance Criteria: >95% GTP, <5% GDP/GMP. If GDP > 5%, the stock will induce heterogeneity in the crystal lattice (high mosaicity).

-

-

Absorbance Ratio:

-

Measure A250/A260 and A280/A260.

-

Expected for Guanine: A250/A260 ~ 1.15 | A280/A260 ~ 0.66. Significant deviation implies contamination.

-

Reagent Preparation: 100 mM Li₃-GTP Stock

Critical Note: Commercial Li-GTP is often supplied as a lyophilized powder or an aqueous solution. If powder, it is acidic. Magnesium (Mg²⁺) is essential for high-affinity GTP binding but is NOT present in the Lithium salt. It must be added exogenously.

Materials

-

Trilithium Guanosine-5'-Triphosphate (Lyophilized)

-

Nuclease-Free Water (Degassed)

-

1 M Tris-HCl, pH 8.0

-

1 M MgCl₂

-

Liquid Nitrogen (for aliquoting)[1]

Step-by-Step Protocol

-

Calculations: Determine the volume required to reach 100 mM based on the molecular weight of the specific hydration state of your Li-salt (check the bottle label; MW varies with hydration).

-

Dissolution (Ice Bath): Add 80% of the calculated water volume to the powder. Keep on ice.

-

pH Adjustment (The Critical Step):

-

Dissolved free-acid GTP has a pH ~3.0. This will denature proteins.[2]

-

Add 1 M Tris-HCl (pH 8.0) dropwise while monitoring with micro-pH paper until pH reaches 7.5 .

-

Why Tris? We avoid adding NaOH to prevent introducing Sodium ions, defeating the purpose of using the Lithium salt.

-

-

Magnesium Addition:

-

Add MgCl₂ to a final concentration of 105 mM (1:1.05 molar ratio).

-

Mechanism:[3] The Mg²⁺ coordinates the

and

-

-

Final Volume: Adjust to final volume with water.

-

Clarification: Spin at 14,000 x g for 10 min at 4°C to remove particulates.

-

Storage: Aliquot (5-10 µL) and flash freeze. Never refreeze.

Experimental Workflows

Visualization: Stock Preparation Logic

The following diagram illustrates the critical decision points in preparing the ligand stock to ensure structural viability.

Caption: Workflow for preparing non-precipitating, physiologically active Li-GTP stock.

Protocol A: Co-Crystallization (Preferred for High Affinity)

Use this when

-

Protein Prep: Concentrate protein to 10–20 mg/mL in a buffer lacking phosphate (phosphate competes with GTP).

-

Incubation:

-

Mix Protein : Li-GTP stock at a 1:2 molar ratio (Protein:Ligand).

-

Incubate on ice for 30 minutes.

-

Note: If the protein hydrolyzes GTP rapidly, keep incubation < 10 mins and set up drops immediately at 4°C.

-

-

Screening:

-

Set up hanging drops (1 µL Protein-GTP complex + 1 µL Reservoir).

-

Advantage: The Li⁺ counter-ions will not significantly alter the reservoir formulation, unlike Na⁺ which might push the drop out of the metastable zone.

-

Protocol B: Soaking (For Pre-Grown Crystals)

Use this when co-crystallization fails or for time-resolved studies.

-

Harvest Solution: Prepare a synthetic mother liquor containing the reservoir components + 20% higher precipitant (to prevent dissolving).

-

Ligand Spike:

-

Add Li₃-GTP stock to the harvest solution to a final concentration of 5–10 mM .

-

Why Li-GTP? Achieving 10 mM GTP using a Na-salt stock often requires adding 10-20% volume, which dilutes the precipitant and dissolves the crystal. With 100 mM Li-GTP, you only add 5-10% volume.

-

-

Soak: Transfer crystal to the drop.

-

Fast Soak: 10 min – 1 hour (minimizes hydrolysis).

-

Cryo: Transfer directly to liquid nitrogen.[1]

-

Data Analysis: Li-GTP vs. Na-GTP

The following table summarizes why Li-GTP is the superior reagent for structural biology applications.

| Feature | Sodium GTP (Na-GTP) | Trilithium GTP (Li₃-GTP) | Impact on Crystallography |

| Max Solubility (Aq) | ~10–20 mM | >100 mM | Li allows high-conc. soaking without crystal damage. |

| Screen Compatibility | Precipitates with high organics | High tolerance | Fewer false positives (salt crystals) in screening. |

| Electron Density | 10 electrons ( | 2 electrons ( | |

| Cryo-Tolerance | Low (Salts out in glycerol) | High | Better diffraction quality upon freezing. |